N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride
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Description
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C22H29ClN4O5S2 and its molecular weight is 529.07. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The compound N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride is a part of a broad family of chemicals involved in various synthetic and chemical studies. For instance, the synthesis and activity of compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, which share a structural resemblance to the specified compound, have been explored for their potential anti-inflammatory activity. These studies involve complex chemical reactions, including coupling with acid chlorides of (N,N-dimethylamino)benzoic acid, and demonstrate the compound's relevance in developing nonsteroidal anti-inflammatory drugs (Lynch, Hayer, Beddows, Howdle, & Thake, 2006).
Antimicrobial and Anticancer Activity
The exploration of novel compounds for antimicrobial and anticancer applications is a significant area of research. Compounds with the benzothiazole moiety, similar to the one , have been synthesized and evaluated for their potential in treating various cancer types and microbial infections. For example, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have shown promising analgesic and anti-inflammatory activities, alongside potent inhibition against cyclooxygenase enzymes, which are crucial for their potential use as anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Corrosion Inhibition
Benzothiazole derivatives, such as those related to the compound , have been utilized in studies focused on corrosion inhibition, especially for carbon steel in acidic environments. These inhibitors offer a protective layer against corrosion, highlighting their industrial application in extending the lifespan of metal structures and components (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).
Enzyme Inhibition and Molecular Docking Studies
Enzyme inhibition studies, along with molecular docking analyses, are pivotal in understanding the interaction between novel compounds and biological targets. Such research aids in the design and development of new drugs with specific action mechanisms. For example, the synthesis and evaluation of ethyl benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates and their antimicrobial activity provide insights into how these compounds could be tailored for enhanced biological efficacy (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-(dimethylsulfamoyl)benzamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O5S2.ClH/c1-24(2)13-14-26(21(27)15-7-9-16(10-8-15)33(28,29)25(3)4)22-23-19-17(30-5)11-12-18(31-6)20(19)32-22;/h7-12H,13-14H2,1-6H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLQTCSSXNSNFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=CC(=C2S1)OC)OC)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN4O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.